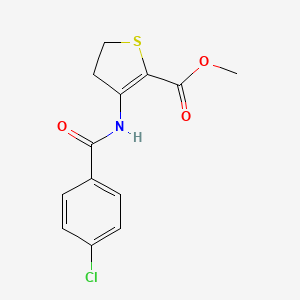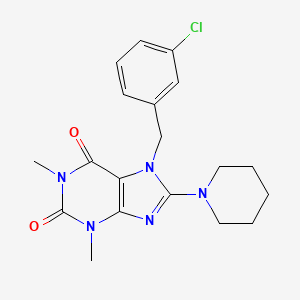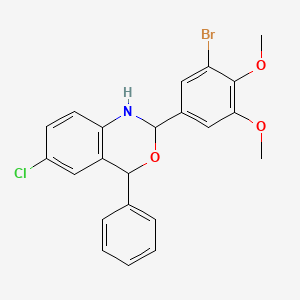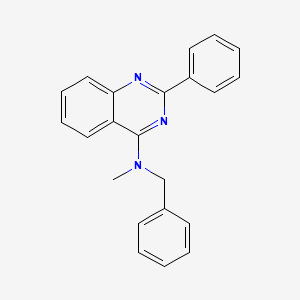![molecular formula C12H9Br2NO2S2 B11678188 (5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678188.png)
(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(3,5-dibromo-4-hydroxyphényl)méthylidène]-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one est un composé organique synthétique qui appartient à la classe des thiazolidinones. Ce composé se caractérise par sa structure complexe, qui comprend un cycle thiazolidinone, un groupe dibromohydroxyphényle et un fragment sulfanylidène. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la (5E)-5-[(3,5-dibromo-4-hydroxyphényl)méthylidène]-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one implique généralement un processus en plusieurs étapes :
Formation du cycle thiazolidinone : La première étape implique la réaction d'une α-halocétone appropriée avec de la thiourée pour former le cycle thiazolidinone.
Introduction du groupe dibromohydroxyphényle : Le groupe dibromohydroxyphényle est introduit par une réaction de condensation avec un aldéhyde approprié.
Formation du fragment sulfanylidène :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies synthétiques susmentionnées pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs, des conditions de réaction contrôlées (température, pression, pH) et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-[(3,5-dibromo-4-hydroxyphényl)méthylidène]-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en son dérivé thiazolidine correspondant.
Substitution : Le groupe dibromohydroxyphényle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Produits principaux
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés de la thiazolidine.
Substitution : Dérivés phényliques substitués.
Applications de la recherche scientifique
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigé pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Exploré pour son potentiel en tant qu'agent anti-inflammatoire et anticancéreux.
Industrie : Utilisation potentielle dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de la (5E)-5-[(3,5-dibromo-4-hydroxyphényl)méthylidène]-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one implique son interaction avec diverses cibles moléculaires :
Cibles moléculaires : Enzymes, récepteurs et voies cellulaires impliquées dans l'inflammation, la prolifération cellulaire et la croissance microbienne.
Voies impliquées : Inhibition des enzymes clés, modulation de l'activité des récepteurs et perturbation des processus cellulaires.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular pathways involved in inflammation, cell proliferation, and microbial growth.
Pathways Involved: Inhibition of key enzymes, modulation of receptor activity, and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5E)-5-[(3,5-dichloro-4-hydroxyphényl)méthylidène]-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one
- (5E)-5-[(3,5-diméthyl-4-hydroxyphényl)méthylidène]-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one
Unicité
- Différences structurelles : La présence d'atomes de brome dans la (5E)-5-[(3,5-dibromo-4-hydroxyphényl)méthylidène]-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one la distingue de ses analogues chloro et méthylés.
- Activité biologique : Les atomes de brome peuvent améliorer l'activité biologique du composé, le rendant plus puissant en tant qu'agent antimicrobien ou anticancéreux.
Propriétés
Formule moléculaire |
C12H9Br2NO2S2 |
|---|---|
Poids moléculaire |
423.1 g/mol |
Nom IUPAC |
(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9Br2NO2S2/c1-2-15-11(17)9(19-12(15)18)5-6-3-7(13)10(16)8(14)4-6/h3-5,16H,2H2,1H3/b9-5+ |
Clé InChI |
XXALAFVVYBAJNW-WEVVVXLNSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/SC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2E)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11678108.png)
![Ethyl 4-{[(2E)-6-[(4-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11678110.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678128.png)
![(5E)-5-[3-(benzyloxy)benzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678134.png)

![(5Z)-3-benzyl-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678138.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11678147.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11678157.png)


![2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptylpyrimidine-4,6-diol](/img/structure/B11678170.png)
![3-(4-methoxyphenyl)-11-(naphthalen-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11678173.png)
![N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11678187.png)

